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Avanbulin (BAL27862) Key Experimental Parameters

The table below summarizes the core parameters for using avanbulin in KT-MT occupancy assays, as

established in the literature.

Parameter Specification / Recommended Use
Source /
Context

Working
Concentration

12 nM (sub-cytotoxic, reduces occupancy by ~35%) [1]

Incubation Time 4 hours [1]

Cell Line Used hTert-RPE1 (human retina pigment epithelial) [1]

Tubulin Binding Site Colchicine site [2] [3]

Primary Cellular
Effect

Reduces KT-MT occupancy without causing massive MT
detachment or severe spindle defects.

[1]

Key Experimental
Readout

Reduction in inter-kinetochore stretching; increased incidence
of lagging chromosomes during anaphase.

[1]
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Detailed Experimental Protocol

The following workflow is adapted from a key study that successfully used BAL27862 to investigate KT-MT

occupancy [1].

1. Cell Preparation & Synchronization

2. Drug Treatment

• hTert-RPE1 cells
• Expressing GFP-CENPA or eGFP-α-tubulin3. Metaphase Arrest

• Treat with 12 nM BAL27862
• Incubate for 4 hours4. Sample Processing & Analysis

• Add 10 μM MG132 (proteasome inhibitor)
• Arrest for 2 hours

• Method A: Transmission Electron Microscopy (EM)
• Method B: Fluorescence Intensity Measurement

Click to download full resolution via product page

Step 1: Cell Preparation & Synchronization

Use hTert-RPE1 cells (a non-cancerous human cell line ideal for mitosis studies) stably expressing a
kinetochore or tubulin marker (e.g., GFP-CENPA to mark centromeres or eGFP-α-tubulin) [1].

Step 2: Drug Treatment

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.nature.com/articles/s41467-018-04427-x
https://www.smolecule.com/products/s548169?utm_src=pdf-body-img
https://www.nature.com/articles/s41467-018-04427-x
https://www.smolecule.com/products/s548169?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Treat cells with a 12 nM concentration of avanbulin (BAL27862) for 4 hours. This low, sub-cytotoxic

dose is critical for partially reducing MT occupancy without causing widespread detachment [1].
A DMSO control must be included in parallel.

Step 3: Metaphase Arrest

To analyze metaphase kinetochores, add a proteasome inhibitor like MG132 (10 μM) for the final 2
hours of the 4-hour drug treatment to arrest cells in metaphase [1].

Step 4: Sample Processing & Analysis You have two primary methods for quantifying KT-MT occupancy:

Method A: Transmission Electron Microscopy (EM) - This is the gold standard. Process and
section cells for EM. Identify kinetochores in metaphase plates and count the number of microtubules

in the kinetochore fibre [1].
Method B: Fluorescence Intensity Measurement - A more accessible, indirect method. Fix cells

and immunostain for CENPA (if not using a live-cell marker). Image using fluorescence microscopy
and measure the fluorescence intensity of the KT-proximal part of the microtubule fibres (e.g., within

400 nm of the CENPA centroid) using analysis software like MATLAB or ImageJ [1].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter, based on the characterized effects of

avanbulin.

Problem Potential Cause Solution / Verification

No change in KT-
MT occupancy

Concentration too low;
incubation time too short.

Confirm drug activity and concentration. Ensure 4-
hour incubation at 12 nM is precisely followed [1].

Excessive MT
detachment /
spindle collapse

Concentration too high. Titrate the drug. 12 nM is a sub-cytotoxic dose;
higher doses can cause more severe phenotypes

[3] [1].

Reduced inter-KT
distance

This is an expected
outcome, not a problem.
It confirms the drug's

efficacy.

Verify using the assay. Measure the distance

between sister kinetochores; a significant reduction
confirms successful tension loss due to lower MT

occupancy [1].
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Problem Potential Cause Solution / Verification

High background
of unattached KTs

Over-treatment or
incorrect cell system.

Use the recommended low dose (12 nM). Unlike
nocodazole, BAL27862 at this concentration

reduces occupancy without creating unattached
KTs, which is key for studying tension-specific

effects [1].

Key Insights for Your Research

Avanbulin is a particularly useful tool because, at low nanomolar concentrations, it reduces KT-MT

occupancy without generating unattached kinetochores [1]. This allows researchers to specifically dissect

the role of microtubule number and the resulting mechanical tension, separate from the effects of the spindle

assembly checkpoint (SAC) activation caused by unattached KTs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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